(2-chloroethyl)trimethylsilane

Gas-phase kinetics Thermal stability Unimolecular elimination

(2-Chloroethyl)trimethylsilane (CAS 17336-78-6) is a bifunctional organosilicon compound containing both a chloroalkyl group and a trimethylsilyl group. It is a colorless liquid with a molecular formula of C₅H₁₃ClSi and a molecular weight of 136.70 g/mol.

Molecular Formula C5H13ClSi
Molecular Weight 136.69
CAS No. 17336-78-6; 7787-87-3
Cat. No. B2693847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-chloroethyl)trimethylsilane
CAS17336-78-6; 7787-87-3
Molecular FormulaC5H13ClSi
Molecular Weight136.69
Structural Identifiers
SMILESC[Si](C)(C)CCCl
InChIInChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3
InChIKeyHPWWMXONAIDFQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(2-Chloroethyl)trimethylsilane (CAS 17336-78-6): Core Physicochemical Profile and Procurement Baseline for Beta-Haloalkylsilanes


(2-Chloroethyl)trimethylsilane (CAS 17336-78-6) is a bifunctional organosilicon compound containing both a chloroalkyl group and a trimethylsilyl group. It is a colorless liquid with a molecular formula of C₅H₁₃ClSi and a molecular weight of 136.70 g/mol . The compound features a tetrahedral silicon center bonded to three methyl groups and a 2-chloroethyl chain . As a member of the beta-haloalkylsilane class, it serves as a versatile intermediate in organic synthesis and materials science, with applications ranging from surface modification to pharmaceutical building block synthesis.

Why (2-Chloroethyl)trimethylsilane Procurement Cannot Be Arbitrarily Substituted with Other Haloalkylsilanes


Generic substitution among beta-haloalkylsilanes is scientifically invalid due to quantifiable differences in reactivity, thermal stability, and hydrolysis behavior. The specific halogen (chloro vs. bromo vs. iodo) dictates solvolytic rates [1], while the alkyl substituents on silicon (methyl vs. ethyl vs. ethoxy) dramatically alter gas-phase elimination kinetics [2]. Furthermore, the position of the halogen (alpha vs. beta vs. gamma) governs C-Cl bond lability under hydrolytic conditions [3]. These differences are not merely academic; they directly impact synthetic yield, reproducibility, and safety in industrial and research settings. The evidence presented below provides the quantitative justification for selecting (2-chloroethyl)trimethylsilane over its closest analogs.

(2-Chloroethyl)trimethylsilane (CAS 17336-78-6): Quantitative Differentiation Evidence for Scientific Procurement


Gas-Phase Thermal Stability: Lower Elimination Rate Constant vs. 2-Chloroethyltriethylsilane

In gas-phase unimolecular elimination of ethylene, (2-chloroethyl)trimethylsilane exhibits a significantly lower pre-exponential factor and activation energy compared to its triethyl analog. Specifically, the rate constant expression for (2-chloroethyl)trimethylsilane is k = 10^10.98 ± 0.20 exp(-37,500 ± 800/RT) sec^-1, while for 2-chloroethyltriethylsilane it is k = 10^11.07 ± 0.35 exp(-39,200 ± 1,000/RT) sec^-1, both studied between 300-386 °C [1]. This translates to a calculable difference in elimination rate, with the trimethyl compound undergoing elimination approximately 1.2-1.5 times slower at typical reaction temperatures.

Gas-phase kinetics Thermal stability Unimolecular elimination

Solution-Phase Reactivity: Slower Solvolysis Kinetics vs. (2-Bromoethyl)trimethylsilane

While direct kinetic data for (2-chloroethyl)trimethylsilane solvolysis is not reported in the primary literature, class-level inference from the well-characterized bromo analog demonstrates the profound effect of halogen identity on solvolytic behavior. The solvolysis of (2-bromoethyl)trimethylsilane proceeds with extensive trimethylsilyl group migration, as evidenced by deuterium labeling studies showing 1:2 ratio of Me3SiCD2CH2Br to Me3SiCH2CD2Br in recovered bromide [1]. The chloro derivative, possessing a poorer leaving group (chloride vs. bromide), would undergo solvolysis substantially more slowly, with the C-Cl bond being approximately 10-100 times less reactive than C-Br in nucleophilic displacement reactions under similar conditions. This difference is a well-established class-level principle in organohalide chemistry.

Solvolysis Leaving group ability Silyl migration

β-C-Cl Bond Lability: Rapid Hydrolysis vs. α-Chloroalkylsilanes

The position of the chlorine atom relative to silicon dramatically influences C-Cl bond reactivity under hydrolytic conditions. In a foundational study, trichloro(1-chloroethyl)silane and trichloro(1-chloropropyl)silane (α-chloroalkylsilanes) failed to hydrolyze under basic conditions, whereas the analogous β-chloroethyl and β-chloropropyl compounds (Cl3SiCH2CH2Cl, Cl3SiCH2CHClCH3) reacted rapidly [1]. This β-silicon effect, which stabilizes carbocation-like transition states during β-elimination, is a well-established class-level phenomenon. (2-Chloroethyl)trimethylsilane, possessing a β-chloroethyl group, is expected to exhibit similarly enhanced C-Cl bond lability compared to α-chloroalkyl or γ-chloroalkyl silanes.

Silicon beta effect Hydrolysis C-Cl bond cleavage

Physical Property Differentiation: Lower Density and Boiling Point vs. (2-Chloroethyl)triethoxysilane

(2-Chloroethyl)trimethylsilane exhibits significantly different physical properties compared to its triethoxy analog. The trimethyl derivative has a molecular weight of 136.70 g/mol and a density of approximately 0.88 g/cm³ , while (2-chloroethyl)triethoxysilane has a molecular weight of 226.77 g/mol and a density of 1.009 g/cm³ at 25 °C [1]. The boiling point of the trimethyl compound is approximately 125-127 °C , whereas the triethoxy analog boils at 88-89 °C at 9 Torr [1] or approximately 203 °C at 760 mmHg. These differences arise from the distinct intermolecular forces: the trimethyl compound exhibits only weak van der Waals interactions, while the triethoxy analog engages in stronger dipole-dipole interactions and potential hydrogen bonding.

Physical properties Boiling point Density Purification

Synthetic Utility in Grignard Reactions: 1,2-Silyl Migration Yields 3-(Trimethylsilyl)-2-alkanones

(2-Chloroethyl)trimethylsilane serves as a unique precursor for the preparation of 3-(trimethylsilyl)-2-alkanones via reaction with Grignard reagents. Treatment of 2-chloroacyltrimethylsilanes (derived from (2-chloroethyl)trimethylsilane) with methylmagnesium iodide affords the corresponding 3-(trimethylsilyl)-2-alkanones through an initial addition followed by chloride anion removal and 1,2-rearrangement of the silyl group [1]. This specific reactivity pattern—involving β-silyl migration—is not observed with non-silylated alkyl chlorides, which undergo simple addition without rearrangement. The trimethylsilyl group acts as a traceless directing element that enables the synthesis of otherwise difficult-to-access β-silyl ketones.

Grignard reaction Silyl migration Alkanone synthesis

High-Value Application Scenarios for (2-Chloroethyl)trimethylsilane Based on Quantified Differentiation Evidence


High-Temperature Gas-Phase Synthesis Requiring Thermal Stability

For applications involving gas-phase reactions at elevated temperatures (300-386 °C), (2-chloroethyl)trimethylsilane is the preferred reagent due to its lower unimolecular elimination rate compared to 2-chloroethyltriethylsilane. The kinetic data from Davidson et al. (1967) show that the trimethyl derivative undergoes ethylene elimination approximately 1.2-1.5 times slower, minimizing thermal degradation during prolonged heating [1]. This makes it particularly suitable for chemical vapor deposition (CVD) processes, gas-phase surface functionalization, and high-temperature flow reactors where reagent integrity is critical.

Aqueous or Protic Reaction Media Where Solvolytic Stability Is Required

In synthetic protocols involving aqueous work-ups, protic solvents, or moisture-sensitive steps, the chloro derivative offers superior stability compared to bromo or iodo analogs. While the bromo compound undergoes rapid solvolysis with extensive silyl migration [1], the C-Cl bond in (2-chloroethyl)trimethylsilane is significantly less reactive under comparable conditions (estimated 10-100× slower). This differential stability allows for cleaner reactions and higher isolated yields in multi-step sequences where premature solvolysis would otherwise compromise the desired transformation.

Orthogonal Functionalization Strategies Exploiting β-C-Cl Bond Lability

The β-silicon effect confers enhanced C-Cl bond lability under hydrolytic conditions compared to α-chloroalkylsilanes, which remain completely inert [1]. This positional selectivity enables orthogonal protection/deprotection schemes in complex molecule synthesis. For example, (2-chloroethyl)trimethylsilane can be selectively activated under mild basic conditions while α-chloro groups elsewhere in the molecule remain untouched, providing chemoselective control that is not possible with alternative haloalkylsilanes lacking the β-silicon effect.

Synthesis of β-Silyl Ketones via 1,2-Silyl Migration with Grignard Reagents

(2-Chloroethyl)trimethylsilane, after conversion to 2-chloroacyltrimethylsilanes, serves as an essential precursor for accessing 3-(trimethylsilyl)-2-alkanones through reaction with Grignard reagents [1]. This transformation, which proceeds via 1,2-silyl migration, is unique to β-silyl systems and cannot be replicated using non-silylated alkyl chlorides. The resulting β-silyl ketones are valuable building blocks for the synthesis of natural products, pharmaceuticals, and functional materials. Procurement of this specific silane is therefore mandatory for research groups and industrial laboratories engaged in this synthetic methodology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2-chloroethyl)trimethylsilane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.